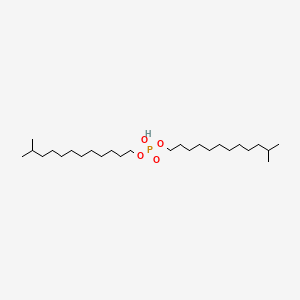

Phosphoric acid, diisotridecyl ester

説明

Phosphoric acid, diisotridecyl ester (CAS 27073-01-4) is an organophosphate compound with the molecular formula C₂₆H₅₅O₄P and a molecular weight of 474.68 g/mol . It belongs to the class of phosphate esters, characterized by two isotridecyl (branched C₁₃) alkyl chains esterified to a phosphoric acid backbone. This structure imparts high hydrophobicity, making it suitable as a plasticizer, lubricant additive, or flame retardant in industrial applications. Its long alkyl chains contribute to low volatility and enhanced thermal stability compared to shorter-chain analogues .

特性

CAS番号 |

27073-01-4 |

|---|---|

分子式 |

C26H55O4P |

分子量 |

462.7 g/mol |

IUPAC名 |

bis(11-methyldodecyl) hydrogen phosphate |

InChI |

InChI=1S/C26H55O4P/c1-25(2)21-17-13-9-5-7-11-15-19-23-29-31(27,28)30-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3,(H,27,28) |

InChIキー |

GMPXNGPHBIHLON-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCCCCCCOP(=O)(O)OCCCCCCCCCCC(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Diisotridecyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of diisotridecyl hydrogen phosphate involves large-scale esterification processes. The reactants, phosphoric acid and tridecyl alcohol, are mixed in a reactor equipped with heating and stirring mechanisms. The reaction mixture is heated to the desired temperature, and water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity diisotridecyl hydrogen phosphate.

化学反応の分析

Types of Reactions

Diisotridecyl hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and tridecyl alcohol.

Oxidation: Under oxidative conditions, the alkyl chains can be oxidized to form corresponding carboxylic acids.

Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed

Hydrolysis: Phosphoric acid and tridecyl alcohol.

Oxidation: Tridecanoic acid and other oxidized derivatives.

Substitution: Various substituted phosphates depending on the reagents used.

科学的研究の応用

Phosphoric acid esters, including diisotridecyl phosphate, have a wide range of applications across various industries due to their unique properties as thickeners, emulsifiers, solubilizers, and stabilizers . These esters exhibit excellent thickening power in aqueous, aqueous-alcoholic, and aqueous-surfactant compositions and can tolerate organic solvents . They are also suitable for cosmetic, pharmaceutical, and dermatological formulations, as well as industrial applications such as metal processing .

Applications in Cosmetics and Personal Care

Phosphoric acid esters are particularly useful in the cosmetic industry for thickening and stabilizing acidic compositions .

Thickening and Stabilizing Agents: They can be used in cosmetic products containing hydroxy acids like lactic acid, glycolic acid, and salicylic acid . Their thickening capacity remains effective even in strongly acidic mediums and electrolyte-containing compositions .

Hair Care Products: Phosphoric acid esters are suitable for hair gels, conditioners, and other hair treatment products . They also function as stabilizers, dispersants, and bodying agents in shampoos, shower baths, and bubble baths, improving skin mildness and compatibility .

Skin Care Products: These esters are utilized in leave-on products such as day creams, night creams, moisturizing lotions, and gels, as well as sunscreen and lip care compositions . They can also reduce white residues on clothing when used in antiperspirants and deodorants containing aluminum salts .

Decorative Cosmetics: Additionally, phosphoric acid esters can be found in decorative cosmetics like make-ups, eye shadows, and lipsticks .

Table 1: Applications in Cosmetics and Personal Care

| Application | Function |

|---|---|

| Acidic Cosmetic Compositions | Thickening and stabilizing agents |

| Hair Care Products | Stabilizers, dispersants, bodying agents, improve skin mildness |

| Skin Care Products | Leave-on products, reduce white residues in antiperspirants |

| Decorative Cosmetics | Component in make-ups, eye shadows, lipsticks |

Applications in Pharmaceuticals and Dermatological Compositions

Phosphoric acid esters are also utilized in pharmaceutical and dermatological compositions . Their properties make them suitable for various applications:

- Emulsifiers and Solubilizers: They act as emulsifiers and solubilizers in pharmaceutical formulations .

- Topical Formulations: Suitable for ointments and creams .

Industrial Applications

EXOfos PA-1300, a phosphoric ester based on isotridecyl alcohol, is used in various industrial formulations dedicated to metal processing .

Metal Processing: It serves as a component in lubricants and liquids for metal processing .

Lubricants and Metalworking Fluids: It is used as an extreme pressure additive and wetting agent in lubricants and metalworking fluids .

Table 2: Industrial Applications of Phosphoric Acid Esters

| Application | Function |

|---|---|

| Metal Processing | Component in various industrial formulations |

| Lubricants and Metalworking Fluids | Extreme pressure additive, wetting agent |

Other potential applications

Phosphoric acid esters can be used in several other applications because of their properties :

- Thickeners: For aqueous or aqueous-alcoholic compositions, such as hair gels, moisturizing gels, antiperspirant gels, bleaching gels, conditioners, and disinfecting gels .

- Dispersants and Suspending Agents: The suspending or stabilizing effect in aqueous-surfactant compositions is determined by the association of hydrophobic end groups and liquid components insoluble in aqueous-surface-active agents, like oils and silicone oils, or insoluble solid components, such as pigments .

- In Hydrogen Peroxide Compositions: Thickening and stabilizing agents for compositions containing oxidizing agents, such as hydrogen peroxide in hair dyes .

- Gelling Agent: AM-9 is a dry powder that forms a nonviscous solution in water and gels in a predetermined time frame after adding a catalyst. The gel formed is insoluble in water and mechanically stable when in contact with water .

作用機序

The mechanism of action of diisotridecyl hydrogen phosphate involves its interaction with various molecular targets. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These interactions are crucial in regulating cellular processes and metabolic pathways.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key properties of phosphoric acid, diisotridecyl ester with structurally similar phosphate esters:

Key Observations :

- Chain Length and Hydrophobicity : Diisotridecyl ester’s long branched alkyl chains (C₁₃) result in lower water solubility compared to triphenyl phosphate (aromatic) or triisobutyl phosphate (short-chain alkyl). This enhances its persistence in hydrophobic matrices like plastics .

- Thermal Stability : Triphenyl phosphate exhibits higher thermal stability (boiling point 414°C) due to aromatic rings, whereas diisotridecyl ester’s stability is derived from alkyl chain interactions .

Toxicity and Environmental Impact

- Its environmental impact is likely moderated by low water solubility, reducing acute aquatic toxicity but raising concerns about bioaccumulation .

- Triphenyl Phosphate : Classified as highly toxic to aquatic organisms (LC₅₀ < 1 mg/L for fish) and a suspected endocrine disruptor .

- Dodecyl Diphenyl Ester : Used in HPLC analyses, suggesting moderate environmental mobility due to surfactant-like properties .

生物活性

Phosphoric acid, diisotridecyl ester (CAS Number: 117917) is an organophosphate compound that has garnered attention for its biological activity and potential health impacts. This article delves into its biological properties, toxicological assessments, and relevant research findings.

- Chemical Formula : C26H55O4P

- Molecular Weight : 454.7 g/mol

- Structure : Diisotridecyl ester of phosphoric acid, characterized by two long-chain alkyl groups derived from tridecanol.

Acute Toxicity

Phosphoric acid, diisotridecyl ester is classified as harmful if swallowed and can cause severe skin burns and eye damage. The acute toxicity data indicates a significant risk upon ingestion, with a reported oral LD50 value suggesting moderate toxicity levels .

In Vitro Studies

- Genotoxicity Testing : In vitro studies have shown that phosphoric acid, diisotridecyl ester does not raise concerns for genotoxicity based on results from the Ames test and micronucleus assays . This suggests that the compound may not directly damage DNA or induce mutations in mammalian cells.

- Cytotoxicity Assessment : Cytotoxicity was evaluated using human peripheral blood cells, revealing a dose-dependent reduction in cell viability at higher concentrations (up to 2,000 μg/mL). The maximum observed cytotoxicity was around 40% at the highest concentration tested .

In Vivo Studies

Research on animal models has provided insights into the potential health effects of prolonged exposure:

- A study involving rats exposed to varying doses of diisotridecyl ester showed no significant mortality at lower doses but indicated physiological changes at higher concentrations. Notably, multifocal neuronal degradation and cytoplasmic vacuolization in adrenal cortex cells were observed at doses exceeding 200 mg/kg bw/day .

Case Studies

- Occupational Exposure : A field study monitored workers' exposure to similar organophosphate compounds, highlighting the importance of biological monitoring in industrial settings. Workers showed elevated levels of metabolites associated with organophosphate exposure, indicating potential health risks linked to chronic exposure .

- Environmental Impact : Assessments indicate that diisotridecyl ester undergoes rapid hydrolysis in environmental conditions, which may mitigate some risks associated with its persistence in ecosystems. However, the potential for bioaccumulation and effects on aquatic life remains a concern due to its classification as having moderate ecological risk .

Summary of Findings

| Parameter | Observation |

|---|---|

| Acute Toxicity | Harmful if swallowed; causes skin/eye damage |

| Genotoxicity | Negative in Ames and micronucleus tests |

| Cytotoxicity | Up to 40% reduction in cell viability at high doses |

| In Vivo Effects | Neuronal degradation and adrenal cortex vacuolization at high doses |

| Environmental Behavior | Rapid hydrolysis; moderate ecological risk |

Q & A

Q. What controls are essential when studying enzymatic hydrolysis of phosphoric acid esters?

- Methodological Answer :

- Negative Controls : Use heat-inactivated enzymes to confirm non-enzymatic hydrolysis rates .

- Substrate Blank : Monitor auto-degradation of ester in buffer without enzymes .

- Internal Standards : Spike deuterated analogs (e.g., d5-isotridecyl alcohol) for LC-MS quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。